N-Cyclopentylacetamide
Overview
Description
N-Cyclopentylacetamide is an organic compound with the molecular formula C7H13NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclopentyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclopentylacetamide can be synthesized through several methods. One common route involves the reaction of cyclopentanamine with acetic anhydride. The reaction proceeds as follows:
Cyclopentanamine+Acetic Anhydride→this compound+Acetic Acid
The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopentylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce cyclopentanamine and acetic acid.
Oxidation: Oxidizing agents can convert this compound to corresponding this compound oxides.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Cyclopentanamine and acetic acid.
Oxidation: this compound oxides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a building block for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopentylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
N-Cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-Cyclopropylacetamide: Contains a cyclopropyl group, leading to different chemical properties.
N-Cyclobutylacetamide: Features a cyclobutyl group, which affects its reactivity and applications.
Uniqueness: N-Cyclopentylacetamide is unique due to its specific ring size and the resulting steric and electronic effects. These properties influence its reactivity and make it suitable for particular applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N-cyclopentylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGEWHPQPAXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337807 | |
Record name | Acetamide, N-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25291-41-2 | |
Record name | Acetamide, N-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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